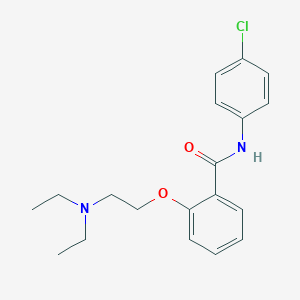
N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide: is a chemical compound with the molecular formula C19H23ClN2O2 and a molecular weight of 346.8 g/mol . It is a derivative of benzanilide, characterized by the presence of a p-chloro group, diethylamino ethoxy group, and a benzanilide core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-chlorobenzoic acid, diethylamine, and ethoxy compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Reaction Steps: The reaction proceeds through a series of steps, including esterification, amidation, and substitution reactions to introduce the desired functional groups onto the benzanilide core.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, resulting in different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzanilides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide is used as a precursor in the synthesis of other complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in assays to investigate enzyme activity or receptor binding.
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. Researchers investigate its potential as a therapeutic agent for various diseases, including its ability to modulate specific biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and other materials. Its unique chemical structure makes it valuable in the development of new industrial products.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
p-Methylbenzanilide: Similar in structure but with a methyl group instead of a chloro group.
p-Bromoethoxybenzanilide: Contains a bromo group instead of a chloro group.
p-Ethoxybenzanilide: Lacks the diethylamino group but has an ethoxy group.
Uniqueness: N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide is unique due to the presence of both the p-chloro group and the diethylamino ethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
17822-71-8 |
|---|---|
Molekularformel |
C19H23ClN2O2 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-14-24-18-8-6-5-7-17(18)19(23)21-16-11-9-15(20)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
YKYLGHJUFYBRRK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Synonyme |
N-(4-Chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















